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Compound of Interest

Compound Name: N,N-Bis(diphenylphosphino)amine

Cat. No.: B1198248 Get Quote

N,N-Bis(diphenylphosphino)amine, commonly abbreviated as dppa, is a flexible phosphine

ligand with the formula HN(PPh₂)₂. The presence of two phosphorus atoms and a central

nitrogen atom allows for a variety of coordination modes, making it a valuable ligand in

inorganic and organometallic chemistry. The electronic and steric properties of dppa can be

readily tuned by substitution at the nitrogen atom, influencing the structure and reactivity of its

metal complexes.[1][2] These ligands and their derivatives have found applications in various

catalytic processes, including ethylene oligomerization and cross-coupling reactions.[3]

Coordination Modes of dppa Ligands
The dppa ligand is known to exhibit several distinct coordination modes, primarily dictated by

the nature of the metal center, the steric and electronic properties of the substituents on the

ligand, and the reaction conditions. The three principal coordination modes are monodentate,

bidentate bridging, and bidentate chelating.

Monodentate Coordination
In the monodentate coordination mode, only one of the two phosphorus atoms of the dppa

ligand binds to a single metal center. This mode is often observed when the ligand is in excess

or when steric hindrance prevents chelation or bridging. Complexes featuring monodentate

dppa can serve as precursors for creating more complex multinuclear structures.
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The bidentate bridging mode involves the two phosphorus atoms of a single dppa ligand

coordinating to two different metal centers. This arrangement leads to the formation of

binuclear or polynuclear complexes. The flexibility of the P-N-P backbone allows the ligand to

span a wide range of metal-metal distances. This mode is crucial in the design of multimetallic

catalysts and materials with specific electronic or magnetic properties.

Bidentate Chelating Coordination
In the bidentate chelating mode, both phosphorus atoms of the dppa ligand coordinate to the

same metal center, forming a stable four-membered ring. Chelation is generally favored by

entropic factors.[4] The resulting small bite angle of the dppa ligand imposes specific geometric

constraints on the metal complex, which can influence its reactivity and catalytic selectivity.

Visualization of Coordination Modes
The coordination modes of dppa ligands can be effectively visualized using graph

representations.
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Caption: Diagram illustrating the monodentate, bidentate bridging, and bidentate chelating

coordination modes of dppa ligands.
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Quantitative Structural Data
The coordination mode of the dppa ligand significantly influences the structural parameters of

the resulting metal complexes. The following tables summarize key bond lengths and angles

for representative dppa-metal complexes in different coordination modes, as determined by X-

ray crystallography.

Table 1: Bond Lengths in dppa-Metal Complexes

Coordinatio
n Mode

Complex Metal M-P (Å) P-N (Å) Ref.

Bidentate

Bridging

[Co₂(CO)₆(µ-

Medppa)]·0.5

toluene

Co 2.232(1) 1.693(3) [5]

2.227(1) 1.696(3)

Bidentate

Chelating

[Co(CO)(η²-

Medppa)₂]

[Co(CO)₄]

Co 2.180(1) 1.708(4) [5]

2.185(1) 1.708(4)

2.190(1) 1.708(4)

2.193(1) 1.708(4)

Table 2: Bond Angles in dppa-Metal Complexes
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Coordination
Mode

Complex P-N-P (°) P-M-P (°) Ref.

Bidentate

Bridging

[Co₂(CO)₆(µ-

Medppa)]·0.5

toluene

118.5(2) - [5]

Bidentate

Chelating

[Co(CO)(η²-

Medppa)₂]

[Co(CO)₄]

109.8(2) 69.83(4) [5]

109.9(2) 69.83(4)

Spectroscopic Characterization
NMR and IR spectroscopy are powerful tools for elucidating the coordination mode of dppa

ligands in solution and the solid state.

³¹P NMR Spectroscopy
The ³¹P NMR chemical shift is highly sensitive to the coordination environment of the

phosphorus atoms.[6] In general, coordination to a metal center results in a downfield shift of

the ³¹P resonance compared to the free ligand. The magnitude of this coordination shift can

provide insights into the nature of the metal-phosphorus bond. For chelating and bridging

modes, the ³¹P{¹H} NMR spectrum often shows a singlet, indicating magnetically equivalent

phosphorus atoms. In some cases, coupling to other NMR-active nuclei on the metal or other

ligands can provide further structural information.

Table 3: ³¹P NMR Chemical Shifts for dppa-Metal Complexes
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Coordination
Mode

Complex Solvent δ (ppm) Ref.

Free Ligand

Medppa

(Ph₂PN(Me)PPh₂

)

CDCl₃ 47.9 [5]

Bidentate

Bridging

[Co₂(CO)₆(µ-

Medppa)]·0.5

toluene

CDCl₃ 72.8 [5]

Bidentate

Chelating

[Co(CO)(η²-

Medppa)₂]

[Co(CO)₄]

CDCl₃ 80.2 [5]

Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the coordination of the dppa ligand through

shifts in the P-N stretching frequency. Coordination to a metal center typically leads to a shift in

the ν(P-N) band. In carbonyl complexes, the number and position of the ν(CO) bands can

provide information about the geometry of the complex and the electronic properties of the

dppa ligand. For instance, a decrease in the CO stretching frequency upon coordination of the

dppa ligand suggests a net donation of electron density from the ligand to the metal, which is

then back-donated to the π* orbitals of the CO ligands.

Table 4: IR Stretching Frequencies for dppa-Metal Complexes

Coordinatio
n Mode

Complex Medium
ν(P-N)
(cm⁻¹)

ν(CO)
(cm⁻¹)

Ref.

Bidentate

Bridging

[Co₂(CO)₆(µ-

Medppa)]·0.5

toluene

CH₂Cl₂ Not reported

2038, 1980,

1951, 1937,

1827, 1796

[7]

Bidentate

Chelating

[Co(CO)(η²-

Medppa)₂]

[Co(CO)₄]

CH₂Cl₂ Not reported 1944, 1882 [7]
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Experimental Protocols
Synthesis of a Bidentate Bridging dppa Complex:
[Co₂(CO)₆(µ-Medppa)][5]
Workflow Diagram:

[Co₂(CO)₈] + Medppa
(1:1 molar ratio) Toluene Stir at 60°C for 2h Cool to room temperature Crystallization Filter and dry [Co₂(CO)₆(µ-Medppa)]

Click to download full resolution via product page

Caption: Synthetic workflow for a bidentate bridging dppa complex.

Detailed Protocol:

In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl [Co₂(CO)₈] in

toluene.

Add an equimolar amount of N-methyl-N,N-bis(diphenylphosphino)amine (Medppa) to the

solution.

Stir the reaction mixture at 60 °C for 2 hours.

Allow the solution to cool to room temperature.

Slowly cool the solution to 4 °C to induce crystallization.

Collect the resulting red-brown crystals by filtration.

Wash the crystals with cold toluene and dry under vacuum.

Synthesis of a Bidentate Chelating dppa Complex:
[Co(CO)(η²-Medppa)₂][Co(CO)₄][5]
Workflow Diagram:
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[Co₂(CO)₈] + Medppa
(1:3 molar ratio) Toluene Stir at room temp for 4h Cool to 4°C Crystallization Filter and dry [Co(CO)(η²-Medppa)₂][Co(CO)₄]

Click to download full resolution via product page

Caption: Synthetic workflow for a bidentate chelating dppa complex.

Detailed Protocol:

In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl [Co₂(CO)₈] in

toluene.

Add three equivalents of N-methyl-N,N-bis(diphenylphosphino)amine (Medppa) to the

solution.

Stir the reaction mixture at room temperature for 4 hours.

Cool the solution to 4 °C.

Yellow plate-like crystals of the product will form.

Collect the crystals by filtration.

Wash the crystals with cold toluene and dry under vacuum.

X-ray Crystallography
General Protocol for Small Molecule Crystal Structure Determination:[2][8]

Crystal Selection: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-

ray beam. Diffraction data are collected as a series of images at different crystal orientations.

Data Processing: The collected images are processed to determine the unit cell parameters

and the intensities of the diffraction spots.
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Structure Solution: The phase problem is solved using direct methods or Patterson methods

to obtain an initial electron density map.

Structure Refinement: The atomic model is built into the electron density map and refined

against the experimental data to improve the fit and obtain the final crystal structure.

NMR Spectroscopy
General Protocol for NMR Analysis of Organometallic Complexes:[4][9]

Sample Preparation: Dissolve 5-20 mg of the complex in a suitable deuterated solvent (e.g.,

CDCl₃, C₆D₆, toluene-d₈) in an NMR tube. The solution should be homogeneous and free of

solid particles.

Data Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹³C{¹H}, ³¹P{¹H}) on a high-

resolution NMR spectrometer. For ³¹P NMR, an external standard (e.g., 85% H₃PO₄) is

typically used for chemical shift referencing.

Data Processing: Process the acquired data (Fourier transformation, phasing, baseline

correction) to obtain the final spectrum.

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to

elucidate the structure of the complex in solution.

Conclusion
N,N-Bis(diphenylphosphino)amine and its derivatives are highly versatile ligands capable of

adopting a range of coordination modes. The ability to fine-tune their steric and electronic

properties through N-substitution allows for the rational design of metal complexes with tailored

structures and reactivities. This guide has provided a detailed overview of the key coordination

modes, their structural and spectroscopic signatures, and the experimental methodologies

used for their synthesis and characterization. This fundamental understanding is crucial for the

continued development of novel catalysts and functional materials based on dppa ligands.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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